
GP17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GP17 is a type II kinase inhibitor of the IRE1α endoribonuclease. It acts by targeting ATP-binding pocket of IRE1α.
Wissenschaftliche Forschungsanwendungen
Aspartyl Proteinase in Breast Tumors and Apocrine Epithelia
GP17, also known as GCDFP-15/gp17, is identified as an aspartyl proteinase exhibiting properties similar to the retroviral members of the aspartyl proteinase superfamily. This protein is significant in the context of breast carcinoma, as it is a secretory marker of apocrine differentiation in these tumors. It also plays a role in mammary tumor progression and potentially in fertilization processes (Caputo, Manco, Mandrich, & Guardiola, 2000).
CD4-binding and Immune Modulation
GP17 is known to bind to the CD4 molecule on T cells, impacting immune responses. This protein, present in human seminal plasma and breast tumor cells, interacts with CD4 and can inhibit T-cell apoptosis induced by CD4/T-cell receptor triggering. This interaction suggests a possible mechanism by which breast tumors might affect the activity of tumor-infiltrating CD4+ T cells (Autiero et al., 1995).
Bacteriophage Research
In the context of bacteriophage research, GP17 refers to a tail fiber protein encoded by gene 17 of bacteriophage T3. This protein is involved in the assembly of phages and has a crucial role in bacteriophage structure and function (Kato, Fujisawa, & Minagawa, 1985).
Actin-binding in Dictyostelium
In Dictyostelium discoideum, a model organism for studying cell motility and signaling, gp17 is identified as an actin-binding protein. This glycoprotein, named ponticulin, is significant for its role in connecting the plasma membrane to the underlying microfilament network, thus playing a vital role in cellular structure and movement (Wuestehube & Luna, 1987).
Mapping CD4 Binding Domain
Research on mapping the CD4 binding domain of gp17, a glycoprotein secreted from seminal vesicles and breast carcinomas, is pivotal in understanding its immunomodulatory roles. Identifying specific residues involved in CD4 binding has implications in immunology and potentially in therapies targeting immune responses in cancer (Basmaciogullari et al., 2000).
Inhibition of T-Cell Apoptosis
GP17/GCDFP-15 from breast tumor and seminal vesicle cells has been identified as a potent inhibitor of CD4/TCR-mediated T cell apoptosis. This function is relevant in the context of immune regulation and tumor-host interactions, suggesting that gp17 could play a role in modulating immune responses against infections and tumors (Gaubin et al., 1999).
Viral DNA Packaging
In bacteriophage T4, gp17 is involved in DNA packaging, demonstrating its critical role in the life cycle of bacteriophages. This protein's interactions and functions provide insights into the mechanisms of viral assembly and replication (Franklin et al., 1998).
Implications in Remote Sensing and Ecosystem Studies
The term MOD17 is used in the context of remote sensing and ecosystem studies, referring to MODIS (Moderate Resolution Imaging Spectroradiometer) data products related to primary productivity. These data sets are vital for monitoring global vegetation and ecological conditions (Zhao et al., 2005).
Eigenschaften
CAS-Nummer |
1415050-57-5 |
|---|---|
Produktname |
GP17 |
Molekularformel |
C26H21F3N4O |
Molekulargewicht |
462.47 |
IUPAC-Name |
N-[3-[2-(Cyclopropylamino)-6-quinazolinyl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide |
InChI |
InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |
InChI-Schlüssel |
BYBFDHQBBWQPTD-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C)C(C2=CC3=CN=C(NC4CC4)N=C3C=C2)=C1)C5=CC=CC(C(F)(F)F)=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GP17; GP 17; GP-17; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



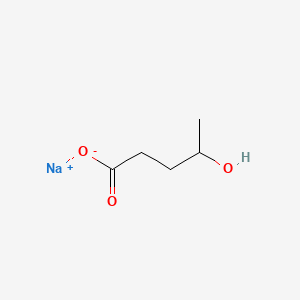
![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)
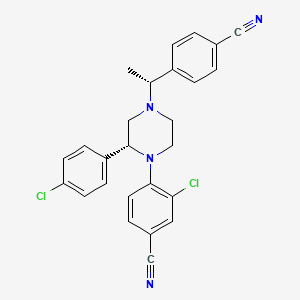
![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)
![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)
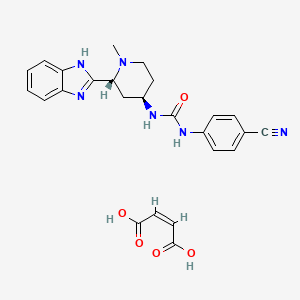
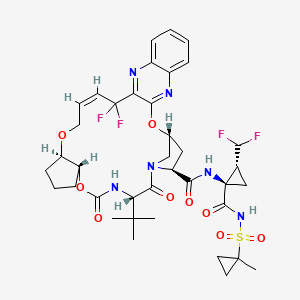
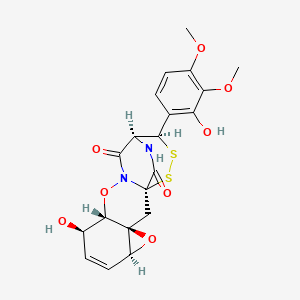
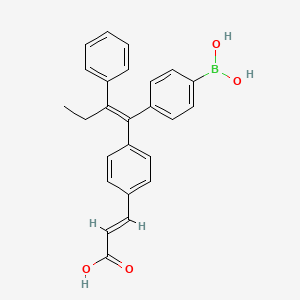
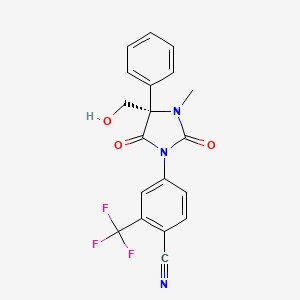
![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)
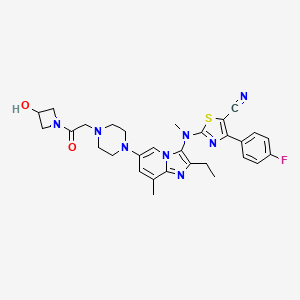
![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)